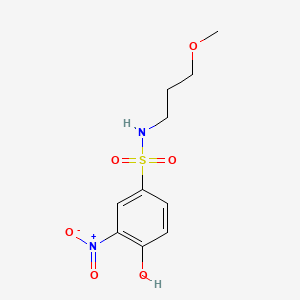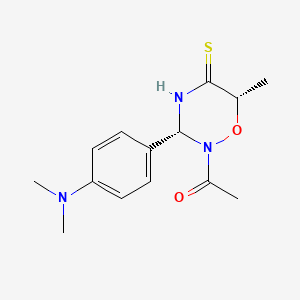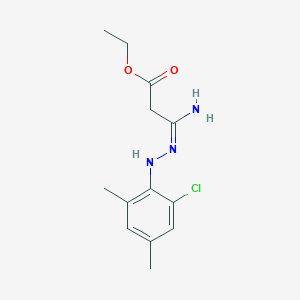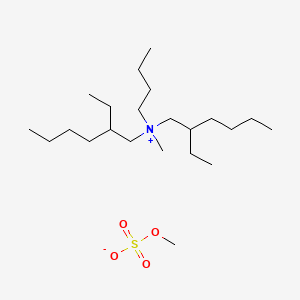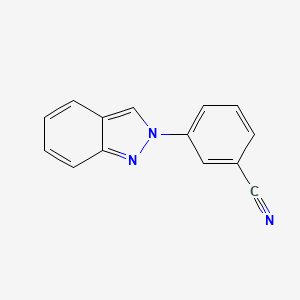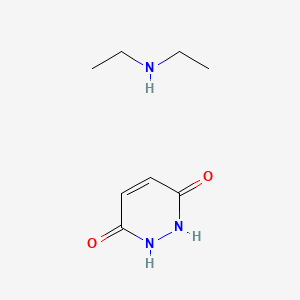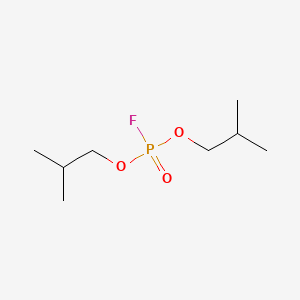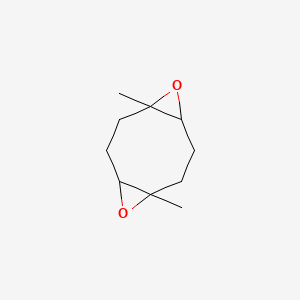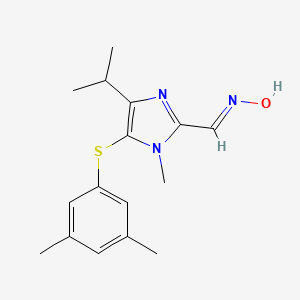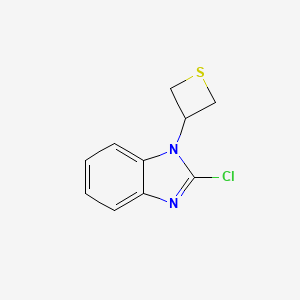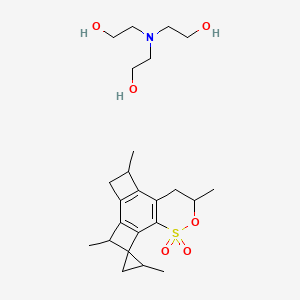
Einecs 306-225-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)propionic acid . It is a trifunctional compound with two primary hydroxyl groups and one tertiary carboxylic group. This compound is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propionic acid can be synthesized through the reaction of formaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of 2,2-Bis(hydroxymethyl)propionic acid involves large-scale batch or continuous processes. The raw materials, formaldehyde and isobutyraldehyde, are mixed in reactors equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to purification steps, including filtration and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(hydroxymethyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-Bis(carboxymethyl)propionic acid.
Reduction: Formation of 2,2-Bis(hydroxymethyl)propanol.
Substitution: Formation of esters and ethers with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)propionic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polymers and resins.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of coatings, adhesives, and printing inks.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(hydroxymethyl)propionic acid involves its ability to form stable complexes with various metal ions. The hydroxyl and carboxylic groups can coordinate with metal ions, leading to the formation of chelates. These chelates can enhance the solubility and stability of metal ions in various applications .
Comparación Con Compuestos Similares
- 2,2-Bis(hydroxymethyl)butyric acid
- 2,2-Bis(hydroxymethyl)valeric acid
- 2,2-Bis(hydroxymethyl)hexanoic acid
Comparison: 2,2-Bis(hydroxymethyl)propionic acid is unique due to its trifunctional nature, which provides it with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers better solubility and stability, making it more suitable for applications in coatings, adhesives, and biocompatible materials .
Propiedades
Número CAS |
96687-54-6 |
|---|---|
Fórmula molecular |
C24H37NO6S |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S.C6H15NO3/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2;8-4-1-7(2-5-9)3-6-10/h8-11H,5-7H2,1-4H3;8-10H,1-6H2 |
Clave InChI |
DRUBGPOKYWXIHI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



